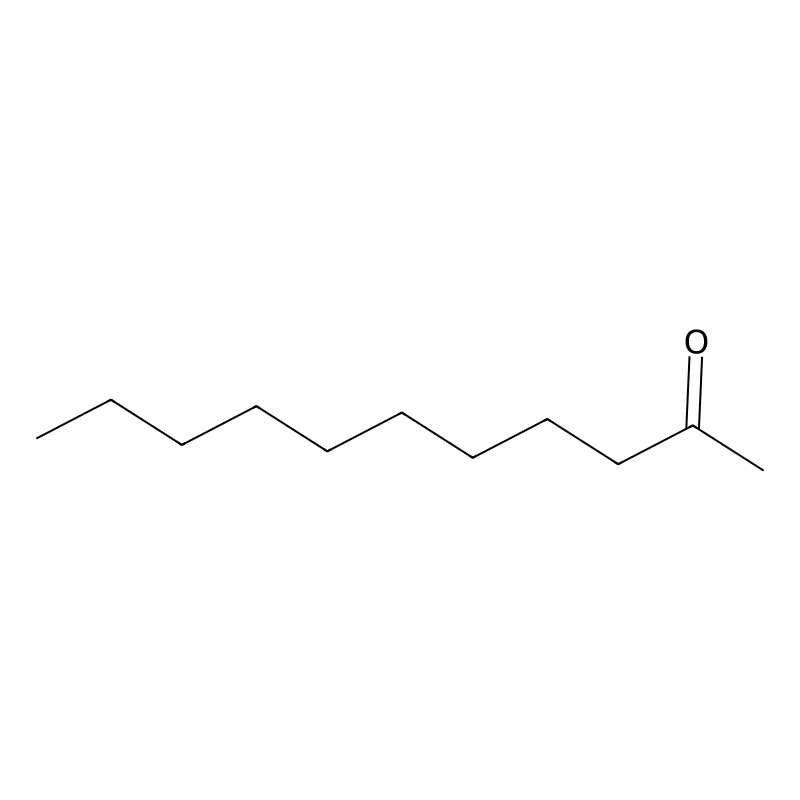

2-Undecanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

soluble in alcohol and oil; insoluble in water

1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

Canonical SMILES

what is 2-Undecanone natural sources

Natural Sources of 2-Undecanone

This compound is sourced from both the plant kingdom and through microbial biosynthesis.

Plant Sources this compound occurs naturally in several plants, often as a component of their essential oils [1] [2]:

| Source Type | Specific Examples |

|---|---|

| Essential Oils | Rue oil (Ruta graveolens), Palm kernel oil, Soya bean oil [1] [2] |

| Fruits & Vegetables | Bananas, cloves, ginger, guava, strawberries, wild-grown tomatoes, raspberry, blackberry, peach, black currant buds [1] [2] |

| Leafy Vegetables | Houttuynia cordata [1] |

Microbial Synthesis Several bacteria naturally produce this compound as a volatile organic compound (VOC), which can act as a biocontrol agent against plant pathogens [3]:

| Bacterial Strain | Context of Production | Associated Function |

|---|---|---|

| Paenibacillus polymyxa KM2501-1 | Fermentation broth [4] | Nematicidal and repellent activity |

| Pseudomonas chlororaphis subsp. aureofaciens SPS-41 | Rhizosphere of sweet potato; identified via VOC analysis [3] | Antifungal activity |

Quantitative Data and Biological Activity

The following table summarizes key experimental data on the biological activities of this compound from recent research:

| Organism | Activity Type | Effective Concentration / Key Finding | Experimental Context | Citation |

|---|---|---|---|---|

| Caenorhabditis elegans | Repellent | 1-5 mg/mL | Triggers repellent behavior via AWB olfactory neurons [4] | |

| Caenorhabditis elegans | Nematicidal | 0.06-0.08 mg/mL | Induces lysosomal rupture and cell necrosis [4] | |

| Meloidogyne incognita (root-knot nematode) | Nematicidal | EC50/1d = 20.6 μg/mL | In vitro juvenile paralysis assay [5] | |

| Meloidogyne javanica (root-knot nematode) | Nematicidal | EC50/1d = 22.5 μg/mL | In vitro juvenile paralysis assay [5] | |

| Fungal Pathogens | Antifungal | Identified as a major VOC | Part of a blend of volatiles from Pseudomonas chlororaphis with strong antifungal activity [3] |

Experimental Insights into Mechanism of Action

Research using C. elegans as a model organism has revealed a dual-action mechanism for this compound.

Repellent Signaling Pathway The repellent effect is mediated by the nematode's olfactory system [4]. The following diagram illustrates the signaling pathway:

Repellent signaling pathway of this compound in C. elegans.

Nematicidal Mechanism via Lysosomal Disruption The contact-killing effect occurs through a cascade of cellular events leading to necrosis [4]:

- Cellular Entry and Initial Interaction: The compound enters the nematode via the digestive system and is understood to interact with two key lysosomal proteins: Hsp70 A (a molecular chaperone) and V-ATPase A (a subunit of the proton pump responsible for lysosomal acidity) [4].

- Induction of Lysosomal Membrane Permeabilization (LMP): This interaction disrupts the function of acid sphingomyelinase (ASM), leading to altered sphingomyelin metabolism. The result is a decrease in ceramides and an accumulation of sphingomyelin, which compromises lysosomal membrane integrity [4].

- Calcium Release and Cathepsin Activation: The ruptured lysosomes release calcium into the cytoplasm, causing a dangerous increase in cytoplasmic calcium levels. This calcium surge activates cathepsin proteases (such as ASP-3 and ASP-4), which are normally contained within the lysosome [4].

- Execution of Necrotic Cell Death: The released cathepsins promote mitochondrial damage, leading to caspase-dependent apoptosis and ultimately necrotic cell death in the nematode [4].

Research Applications and Protocols

Key Experimental Workflow for Nematicidal Activity Evaluation The following diagram outlines a standard protocol for assessing the nematicidal effects of this compound, based on studies of M. incognita and C. elegans [5] [4]:

General workflow for evaluating nematicidal activity of this compound.

Detailed In Vitro Protocol for Nematode Paralysis Assay This protocol is adapted from methods used to evaluate this compound against root-knot nematodes (Meloidogyne spp.) [5]:

- Test Compound Preparation: Prepare a stock solution of this compound in dimethylsulfoxide (DMSO). Further dilute this stock with water to create treatment concentrations (e.g., 20 μg/mL and 500 μg/mL) in microcentrifuge tubes [5].

- Nematode Suspension: Extract freshly hatched second-stage juveniles (J2) of M. incognita from infected plant roots. Prepare a suspension containing approximately 100 J2s [5].

- Exposure: Mix the nematode suspension with the treatment solution in a 1:1 (v/v) ratio. Include controls treated with distilled water and 1% DMSO in water [5].

- Incubation: Maintain the tubes in the dark at 20°C for 24 hours [5].

- Data Collection: After the exposure period, wash the nematodes and assess paralysis under a microscope. Nematodes that do not move upon prodding with a fine needle are considered paralyzed. Calculate the effective concentration that paralyzes 50% of the population (EC50/1d) [5].

Conclusion

This compound is a versatile natural compound with a well-documented dual-action mechanism. Its presence in various plants and production by specific bacteria highlight its ecological role in defense. For research and development professionals, its defined repellent and nematicidal pathways, particularly the targeting of Hsp70 A and V-ATPase A leading to lysosomal disruption, offer promising avenues for developing novel biocontrol agents and pharmaceuticals.

References

- 1. - 2 - Wikipedia Undecanone [en.wikipedia.org]

- 2. Showing metabocard for this compound (HMDB0033713) [hmdb.ca]

- 3. Growth promotion and biological control of fungal diseases ... [sciencedirect.com]

- 4. Different concentrations of this compound triggers ... [nature.com]

- 5. Acetic Acid, this compound, and (E)-2-Decenal Ultrastructural ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 2-Undecanone as a Pseudomonas aeruginosa Metabolite with Immunomodulatory Properties

Introduction and Biological Significance

2-Undecanone (C₁₁H₂₂O) is a medium-chain methyl ketone and volatile organic compound (VOC) produced by the opportunistic pathogen Pseudomonas aeruginosa. This metabolite has recently been identified as a significant virulence factor that directly modulates host immune responses, particularly through interactions with neutrophils—the primary cellular defenders against P. aeruginosa infections [1] [2]. The discovery of this compound's immunomodulatory activity represents an important advancement in understanding how bacterial metabolites contribute to immune evasion strategies and pathogenesis beyond traditional virulence mechanisms [3]. Research indicates that this compound is produced during active infection and can be detected in both in vitro bacterial cultures and in vivo infection models, with concentrations reaching biologically active levels in host tissues [1] [2].

The significance of this compound extends beyond its direct immunological effects, as it belongs to a broader class of bacterial VOCs that serve as chemical mediators in host-pathogen interactions. While P. aeruginosa produces numerous VOCs including hydrogen cyanide, methyl thiocyanate, 2-aminoacetophenone, and various sulfur compounds, this compound appears to play a particularly important role in modulating early innate immune responses [3]. Understanding the production, mechanism of action, and immunological consequences of this compound exposure provides valuable insights for developing novel therapeutic strategies against persistent P. aeruginosa infections, especially in immunocompromised patients and those with cystic fibrosis, chronic obstructive pulmonary disease, or ventilator-associated pneumonia [1] [3].

Quantitative Analysis of this compound

Concentration Measurements in Experimental Systems

Table 1: this compound Concentrations Across Experimental Systems

| Experimental System | Concentration Range | Detection Method | Biological Context |

|---|---|---|---|

| In vivo peritoneal fluid (P. aeruginosa-infected mice) | 1.48 μM ± 1.17 μM (measured); ~200 μM (calculated in vivo) | GC-MS | Systemic infection model |

| In vitro repellent activity (C. elegans) | 1-5 mg/mL | Chemotaxis assay | Nematode avoidance behavior |

| In vitro nematicidal activity (C. elegans) | 0.06-0.08 mg/mL | Mortality assessment | Direct toxicity to nematodes |

The concentration-dependent effects of this compound are evident across different biological systems. In murine infection models, this compound reaches concentrations sufficient to modulate neutrophil function (approximately 200 μM) [1] [2]. In contrast, studies using C. elegans demonstrate that this metabolite exhibits biphasic activity, functioning as a repellent at higher concentrations (1-5 mg/mL) while exerting direct nematicidal effects at lower concentrations (0.06-0.08 mg/mL) [4]. This concentration-dependent duality suggests that this compound may serve different biological functions depending on its local concentration and the target organism.

Neutrophil Response Parameters

Table 2: Quantitative Effects of this compound on Neutrophil Functions

| Neutrophil Function | Effect of this compound Alone | Effect on LPS-Induced Responses | Measurement Assay |

|---|---|---|---|

| Chemotactic migration | Significant increase | Not tested | Boyden chamber assay |

| ROS generation | Significant increase | Significant inhibition | DCFH-DA fluorescence |

| Degranulation | Significant increase | Not tested | ELISA for surface markers |

| Bactericidal activity | No significant change | Significant inhibition | Bacterial survival count |

| NET formation | Not induced | Significant inhibition | Microscopy/DNA release |

| Cytokine production (TNF-α, IL-6, IL-1β, IL-10) | No induction | Significant inhibition | ELISA/multiplex assays |

| Cell viability (2h, 12h) | No effect | Significant decrease | MTT/Annexin V assays |

The quantitative effects of this compound on neutrophil functions reveal a complex immunomodulatory pattern. When administered alone, this compound activates several neutrophil functions, including chemotactic migration, reactive oxygen species (ROS) generation, and degranulation [1] [2]. However, in the presence of bacterial lipopolysaccharide (LPS), this compound strongly suppresses multiple LPS-induced immune responses, including NET formation, cytokine production, and bactericidal activity [1]. This paradoxical effect suggests that this compound may function as a context-dependent immunomodulator, initially attracting neutrophils to infection sites while simultaneously suppressing their antimicrobial functions once bacteria are established.

Molecular Mechanisms and Signaling Pathways

Neutrophil Signaling Pathways

The molecular mechanisms through which this compound modulates neutrophil activity involve specific signaling cascades and receptor interactions. Research indicates that this compound stimulates neutrophils through a Gαi-protein coupled receptor (GPCR) pathway that activates phospholipase C (PLC), leading to increased intracellular calcium mobilization and activation of key signaling kinases including ERK and Akt [1] [2]. The diagram below illustrates the signaling pathway through which this compound modulates neutrophil activity:

This compound neutrophil signaling pathway.

When neutrophils are simultaneously exposed to this compound and LPS, a different signaling pattern emerges. Instead of enhancing immune activation, this compound interferes with TLR4 downstream signaling, reducing LPS-induced phosphorylation of ERK and Akt, suppressing NF-κB activation, and promoting caspase-3-mediated apoptosis [1] [2]. This results in significantly reduced neutrophil viability under inflammatory conditions and diminished bactericidal capacity. The diagram below illustrates the immunomodulatory effects of this compound on LPS-induced neutrophil responses:

Immunomodulatory effects of this compound on LPS-induced neutrophil responses.

Dual Immunomodulatory Effects

The dual nature of this compound's effects on neutrophil function represents a sophisticated bacterial immune evasion strategy. Initially, this compound acts as a chemoattractant, recruiting neutrophils to infection sites through Gαi-PLC signaling pathway activation [1] [2]. This early activation might benefit the host by promoting rapid neutrophil recruitment. However, once neutrophils encounter both this compound and bacterial components like LPS, the metabolite induces functional reprogramming that suppresses critical antimicrobial functions including NET formation, ROS production, and cytokine secretion while promoting apoptotic pathways [1].

This immunomodulatory strategy is particularly effective because it targets multiple aspects of neutrophil function simultaneously. By reducing LPS-induced ROS generation, this compound indirectly limits NETosis, as NET formation depends on ROS production [1]. Additionally, by shifting neutrophil fate from NETosis to apoptosis through Akt pathway modulation, this compound promotes earlier resolution of neutrophil responses, potentially limiting their antimicrobial effectiveness [1] [2]. The ability of this compound to suppress multiple LPS-induced cytokines (TNF-α, IL-6, IL-1β, IL-10) further demonstrates its broad immunosuppressive effects in the context of inflammatory stimulation [1].

Experimental Protocols and Methodologies

VOC Detection and Quantification Protocols

The identification and quantification of this compound from P. aeruginosa requires specialized approaches for volatile compound analysis. The following protocol outlines the key methodological steps based on published studies [1] [3] [2]:

Sample Preparation: For in vivo detection, peritoneal fluid is collected from P. aeruginosa-infected mice 12 hours post-infection using 2 mL PBS lavage. For in vitro studies, P. aeruginosa strains are cultured in appropriate media (e.g., LB, minimal media, or synthetic CF sputum medium) to stationary phase [1] [3].

VOC Extraction: Solid-phase microextraction (SPME) fibers are used to capture volatile compounds from sample headspace. Alternative methods include purge-and-trap concentration or direct injection of liquid samples [3].

GC-MS Analysis:

- Gas Chromatography: DB-5MS or equivalent capillary column (30 m × 0.25 mm × 0.25 μm); temperature program: 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min; helium carrier gas at 1.0 mL/min [1] [3].

- Mass Spectrometry: Electron impact ionization (70 eV); scan range: m/z 35-350; ion source temperature: 230°C; interface temperature: 250°C [1].

Compound Identification: this compound is identified by comparison with authentic standards using retention time (typically ~12-14 minutes under conditions described) and mass spectral matching (characteristic ions: m/z 58, 71, 85, 114) [1] [3].

Quantification: External calibration curve constructed using pure this compound standards (typically 5 nM to 5 mM range). Internal standards (e.g., deuterated analogs) can be added for improved accuracy [1].

This protocol has been successfully applied to detect this compound in both in vitro bacterial cultures and in vivo infection models, with a reported detection limit of approximately 5 nM under optimal conditions [1].

Neutrophil Function Assays

Comprehensive assessment of this compound's effects on neutrophil function involves multiple complementary assays [1] [2]:

Chemotaxis Migration Assay:

- Isolate neutrophils from human peripheral blood or mouse bone marrow using density gradient centrifugation.

- Use Boyden chamber or transwell system (3-5 μm pore size) with this compound in chemotaxis buffer (e.g., HBSS with 0.1% BSA) in lower chamber.

- Incubate 45-60 min at 37°C, 5% CO₂.

- Count migrated cells manually or using fluorescence for pre-labeled cells.

- For inhibition studies, pre-treat neutrophils with pertussis toxin (100 ng/mL, 2h) to assess Gαi protein involvement [1].

Reactive Oxygen Species (ROS) Generation:

- Load neutrophils with 10 μM DCFH-DA in HBSS for 30 min at 37°C.

- Stimulate with this compound (50-200 μM) with or without LPS (100 ng/mL).

- Measure fluorescence (excitation 488 nm/emission 525 nm) over 60-90 min.

- Include controls with ROS inhibitors (e.g., DPI, NAC) [1].

Bactericidal Activity Assay:

- Co-incubate neutrophils with P. aeruginosa at multiplicity of infection (MOI) 1:1 to 1:10 in presence or absence of this compound.

- After 30-120 min, lyse neutrophils with 0.1% Triton X-100.

- Plate serial dilutions on LB agar for colony counting.

- Calculate bacterial killing as: (CFU without neutrophils - CFU with neutrophils) / CFU without neutrophils × 100% [1].

NET Formation Assay:

- Seed neutrophils on coverslips and stimulate with LPS (1 μg/mL) ± this compound for 3-4 h.

- Fix with 4% paraformaldehyde, stain with Sytox Green or anti-citrullinated histone H3 antibody.

- Visualize by fluorescence microscopy and quantify NET area using ImageJ [1].

These protocols have demonstrated that this compound at concentrations of 50-200 μM significantly modulates neutrophil functions, with particularly strong inhibition of LPS-induced responses [1].

Research Context and Future Directions

Clinical Relevance and Diagnostic Applications

The production of this compound by P. aeruginosa has significant clinical implications, particularly for chronic respiratory diseases. P. aeruginosa infections are a major cause of morbidity and mortality in patients with cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and ventilator-associated pneumonia (VAP) [3]. The detection of this compound and other VOCs in patient samples offers potential for non-invasive diagnostics through breath analysis, sputum examination, or other bodily fluid testing [3]. Research indicates that VOC profiles can distinguish between different pathogens and potentially between acute and chronic infection stages [3].

However, significant challenges remain in translating these findings to clinical practice. The VOC profiles produced by P. aeruginosa show considerable variation depending on bacterial strain, growth conditions (planktonic vs. biofilm), growth medium, and infection stage [3] [5]. Additionally, host factors such as inflammation status, diet, and smoking history can influence VOC patterns [3]. Despite these challenges, the strong association between specific VOCs like this compound and active P. aeruginosa infections suggests continued investigation into their diagnostic utility is warranted.

Therapeutic Implications and Future Research

The immunomodulatory properties of this compound present intriguing possibilities for therapeutic intervention. Potential strategies include:

- Inhibition of this compound biosynthesis through targeted antimicrobials that disrupt specific metabolic pathways in P. aeruginosa without affecting commensal bacteria [1].

- Neutralization of this compound activity using monoclonal antibodies or molecular scavengers that prevent its interaction with neutrophil receptors [1] [2].

- Blockade of this compound signaling in neutrophils through small molecule inhibitors that target downstream pathway components without compromising overall neutrophil function [1] [2].

Future research should focus on elucidating the specific receptor through which this compound acts on neutrophils, as this remains unidentified [1] [2]. Additionally, more comprehensive studies are needed to understand how this compound production is regulated in different infection contexts and how it interacts with other bacterial virulence factors. The development of standardized protocols for this compound detection and neutrophil function assessment across laboratories would facilitate comparison of results and accelerate translational applications [1] [3].

Conclusion

References

- 1. - 2 derived from Undecanone modulates... Pseudomonas aeruginosa [pmc.ncbi.nlm.nih.gov]

- 2. This compound derived from <i>Pseudomonas aeruginosa ... [bmbreports.org]

- 3. Frontiers | Pseudomonas -derived metabolites and volatile... aeruginosa [frontiersin.org]

- 4. Different concentrations of this compound triggers ... [nature.com]

- 5. Parallel evolutionary paths to produce more than one ... [pmc.ncbi.nlm.nih.gov]

2-Undecanone volatile organic compound VOC

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are the methodologies from the cited studies.

Protocol 1: Investigating Immunomodulatory Effects on Neutrophils [1]

This protocol outlines the methods for studying the dual role of 2-Undecanone in neutrophil activation and suppression.

- 1. In Vivo Neutrophil Recruitment

- Procedure: Administer this compound (specific vehicle not detailed) into the peritoneal cavity of mice. After a set period, collect peritoneal fluid by lavage with PBS. Count the number of recruited neutrophils using a hemocytometer or flow cytometry.

- 2. In Vitro Neutrophil Migration (Chemotaxis) Assay

- Procedure: Isolate neutrophils from mouse bone marrow or peripheral blood. Use a transwell or similar chamber system. Place neutrophils in the upper chamber and this compound (e.g., 200 μM) in the lower chamber as a chemoattractant. Allow cells to migrate for a defined period (e.g., 1-2 hours). Count the neutrophils that migrated to the lower chamber. To test the Gai-protein dependency, pre-treat neutrophils with Pertussis Toxin (PTX) before the assay.

- 3. Intracellular Calcium Measurement

- Procedure: Load isolated neutrophils with a fluorescent calcium indicator (e.g., Fluo-4 AM). Stimulate the cells with this compound and monitor the fluorescence intensity in real-time using a fluorescence microscope or plate reader. To confirm PLC involvement, pre-incubate cells with the PLC inhibitor U-73122 or its inactive analog U-73343 as a control.

- 4. Bactericidal Activity Assay

- Procedure: Co-incubate isolated neutrophils with P. aeruginosa bacteria and this compound. After incubation, lyse the neutrophils to release internalized bacteria. Plate the lysates on agar plates and count the resulting colony-forming units (CFUs) to determine bacterial survival compared to control groups without this compound.

- 5. NETosis Induction and Quantification

- Procedure: Seed neutrophils on coverslips and stimulate with P. aeruginosa-derived LPS in the presence or absence of this compound. After fixation, stain the cells with a DNA-binding dye (e.g., DAPI or Sytox Green) and an antibody against neutrophil elastase (NE). Use fluorescence microscopy to visualize and quantify the formation of web-like structures (NETs) where DNA co-localizes with NE.

Protocol 2: Assessing Nematicidal and Repellent Activity [2]

This protocol describes the methods used to determine the dual repellent and toxic effects of this compound on nematodes.

- 1. Chemotaxis (Repellent) Assay

- Procedure: Use a standard chemotaxis assay plate or device. Place a droplet of this compound (1-5 mg/mL) on one side and a control solvent on the other. Introduce a synchronized population of C. elegans worms at the center. After a set time (e.g., 1 hour), count the number of worms on each side.

- Calculation: Calculate the Chemotaxis Index (CI) as (Number of worms in control area - Number in test area) / Total number of worms. A negative CI indicates repellent behavior.

- Neuron Identification: Use mutant strains of C. elegans deficient in specific olfactory neurons (e.g.,

lim-4mutants for AWB neurons) and repeat the assay to identify neurons required for sensing the compound.

- 2. Lysosomal Membrane Integrity Assay (in vivo)

- Procedure: Use a transgenic C. elegans strain expressing a GFP-tagged lysosomal membrane protein (e.g., LMP-1::GFP). Treat the worms with this compound (60-80 µg/mL) or subject them to heat shock as a positive control for lysosomal rupture. Observe under a fluorescence microscope. Intact lysosomes appear as distinct puncta, while ruptured lysosomes show a diffuse GFP signal throughout the cytosol.

- 3. Intracellular Calcium Measurement (in vivo)

- Procedure: Use a transgenic C. elegans strain expressing a FRET-based calcium indicator (e.g., strain

rnyEx109expressing d3cpv). Treat the worms with this compound and measure the change in the FRET ratio using fluorescence microscopy. An increase in the FRET ratio indicates a rise in intracellular calcium concentration.

- Procedure: Use a transgenic C. elegans strain expressing a FRET-based calcium indicator (e.g., strain

Chemical and Market Profile

For R&D and scale-up considerations, the basic chemical profile and market context of this compound are provided below.

| Property | Specification |

|---|---|

| CAS Number | 112-12-9 [3] [4] |

| Molecular Formula | C₁₁H₂₂O [3] [4] |

| Molecular Weight | 170.29 g/mol [3] [4] |

| Physical Form | Clear, colorless to light yellow liquid [4] |

| Odor | Waxy, fruity, creamy, citrus-like [4] |

| Boiling Point | 231-232 °C [4] |

| Solubility | Soluble in chloroform, DMSO, acetone; insoluble in water [3] [4] |

The compound finds applications in pharmaceuticals, flavors, and fragrances, with a global market that is steadily growing. This growth is driven by demand for natural ingredients and its use as a pharmaceutical intermediate [5] [6]. Leading players are primarily specialty chemical manufacturers [6].

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular mechanisms of this compound action based on the reviewed studies.

Diagram 1: this compound Modulates Neutrophil Activity

This diagram shows the dual role of this compound: it activates neutrophils via a Gαi-PLC pathway but suppresses their defense functions when combined with bacterial LPS [1].

Diagram 2: this compound's Dual Nematicidal Action

This chart outlines the two-pronged mechanism against nematodes: repellency mediated by AWB neurons and contact toxicity via lysosomal disruption leading to cell death [2].

Key Takeaways for Researchers

- Dose-Dependent Effects: The biological activity of this compound is highly concentration-dependent. Low concentrations may act as signaling molecules, while higher concentrations are toxic [1] [2].

- Therapeutic Potential: Its immunomodulatory properties suggest potential for managing inflammatory conditions, while its nematicidal activity positions it as a candidate for biopesticide development.

- Areas for Further Research: While signaling pathways are being elucidated, the exact molecular targets in human immune cells remain an area of active investigation.

References

- 1. - 2 derived from Pseudomonas aeruginosa modulates the... Undecanone [pmc.ncbi.nlm.nih.gov]

- 2. Different concentrations of this compound triggers ... [nature.com]

- 3. - 2 | CAS:112-12-9 | High Purity | Manufacturer BioCrick Undecanone [biocrick.com]

- 4. This compound | 112-12-9 [chemicalbook.com]

- 5. This compound Market Future Outlook 2025–2033: Growth ... [linkedin.com]

- 6. IBI-246 (this compound) 2025-2033 Overview [archivemarketresearch.com]

Comprehensive Technical Guide: 2-Undecanone Biosynthesis Pathways and Mechanisms

Introduction to 2-Undecanone

This compound (CAS 112-12-9) is a medium-chain methyl ketone with significant commercial potential across pharmaceutical, agrochemical, and flavor/fragrance industries. This C11 compound consists of an 11-carbon chain with a ketone functional group at the second carbon position. It occurs naturally in various plants, microorganisms, and insects, where it functions as a semiochemical and defense metabolite. Recent advances in metabolic engineering have enabled efficient microbial production of this compound, overcoming the limitations of traditional extraction methods that yield only small quantities from natural sources. The compound's bioactive properties include nematicidal, antimicrobial, and immunomodulatory activities, making it a compelling subject for drug development and agricultural applications [1] [2].

The growing demand for sustainable production methods has driven research into biological synthesis routes. Microbial platforms including Escherichia coli, Saccharomyces cerevisiae, and Pseudomonas species have been successfully engineered to produce this compound from renewable resources. Understanding the biosynthetic pathways, regulatory mechanisms, and host interactions of this compound provides researchers with valuable insights for developing production optimization strategies and exploring novel applications in human health and agriculture [3] [4].

Biosynthesis Pathways and Engineering Strategies

Core β-Oxidation Pathway Engineering

The primary biosynthetic route for this compound production in engineered microbes centers on the fatty acid β-oxidation cycle. This pathway involves four enzymatic steps that sequentially shorten fatty acid chains, producing acetyl-CoA units and generating various intermediate metabolites. For this compound production, researchers have implemented strategic interventions in this cycle:

- Pathway truncation: β-ketoacyl-CoA thiolase (encoded by fadA in E. coli or POT1 in yeast) is deleted to prevent further degradation of β-ketoacyl-CoA intermediates, causing their accumulation in the peroxisome or cytosol.

- Thioesterase conversion: Native or heterologous β-ketoacyl-CoA thioesterases (such as FadM from E. coli or homologs from other species) convert the accumulated β-ketoacyl-CoA intermediates to β-keto acids.

- Non-enzymatic decarboxylation: The β-keto acids spontaneously decarboxylate to form corresponding methyl ketones, including this compound when the pathway is supplied with appropriate chain-length precursors [3] [4].

Recent work has demonstrated that the FadM homolog from Providencia sneebia exhibits superior activity on medium-chain β-ketoacyl-CoA substrates compared to the native E. coli enzyme, resulting in significantly enhanced production of this compound and other methyl ketones [3].

Engineering Strategies in Microbial Hosts

Different microbial hosts present unique advantages and challenges for this compound biosynthesis, necessitating specialized engineering approaches:

Table 1: Comparison of this compound Production in Engine Microbial Hosts

| Host Organism | Engineering Strategy | Key Modifications | Maximum Titer | Reference |

|---|

| Escherichia coli | Peroxisomal & cytosolic β-oxidation | • Chain-length specific acyl-ACP thioesterases • Blocked β-oxidation cycle • Active β-ketoacyl-CoA thioesterases • FadM from P. sneebia | 4.4 g/L total medium-chain methyl ketones | [3] | | Saccharomyces cerevisiae | Dual β-oxidation pathway + TF engineering | • Peroxisomal & cytosolic pathways • Enhanced acyl-CoA supply • Reduced lipid competition • Transcription factor Adr1 overexpression | 845 mg/L methyl ketones | [4] | | Pseudomonas taiwanensis | Optimized β-oxidation | • Truncated β-oxidation cycle • Enhanced precursor supply • Process optimization | 9.8 g/L methyl ketones (highest reported) | [4] |

E. coli Engineering:

- Implementation of chain-length specific acyl-ACP thioesterases (e.g., 'UcFatB from Umbellularia californica) to generate desired fatty acid precursors

- Blocking the native β-oxidation pathway at the FadE step (acyl-CoA dehydrogenase) to prevent complete degradation of fatty acids

- Introduction of heterogeneous acyl-CoA oxidases and thioesterases to convert accumulated acyl-CoAs to β-ketoacyl-CoAs and subsequently to methyl ketones

- Application of two-phase fermentation with dodecane overlay to reduce product loss, achieving titers of 4.4 g/L total medium-chain methyl ketones [3]

S. cerevisiae Engineering:

- Construction of both peroxisomal and cytosolic methyl ketone production pathways to bypass spatial limitations

- Transcription factor engineering involving Adr1 overexpression to enhance expression of β-oxidation and fatty acid utilization genes

- Rewriting flux distribution through deletion of triglyceride synthesis genes (DGA1, LRO1) to redirect acyl-CoAs toward β-oxidation

- Fed-batch fermentation optimization achieving 845 mg/L methyl ketones, the highest reported titer in fungal systems [4]

Biosynthesis Pathway Visualization

The following diagram illustrates the primary metabolic engineering strategies for this compound production in microbial systems:

Figure 1: Engineered Biosynthesis Pathway for this compound Production in Microbial Systems. Key engineering strategies (red) include thioesterase expression for precursor supply, acyl-CoA oxidase (AOx) enhancement, β-ketoacyl-CoA thioesterase (FadM) overexpression, and thiolase knockout to prevent further β-oxidation [3] [4].

Biological Activities and Signaling Mechanisms

Nematicidal Activity and Mechanisms

This compound exhibits potent nematicidal activity against both free-living (Caenorhabditis elegans) and plant-parasitic (Meloidogyne incognita) nematodes through a dual-action mechanism involving both repellency and direct toxicity:

Repellent Activity: At concentrations of 1-5 mg/mL, this compound is detected by AWB olfactory sensory neurons in C. elegans, triggering repellent behavior that prevents nematodes from approaching treated areas. This response is mediated through cGMP signaling pathways involving tax-2/tax-4 cyclic nucleotide-gated channels and downstream components including odr-1 and daf-11 [2].

Contact Toxicity: At lower concentrations (0.06-0.08 mg/mL), this compound exerts direct nematicidal effects through:

- Intracellular calcium accumulation leading to lysosomal membrane permeabilization

- Activation of necrosis pathways involving calpain activation and decreased Hsp70.1-BMP binding

- Reduction of acid sphingomyelinase activity, altering sphingolipid metabolism

- Upregulation of necrosis-related genes (itr-1, tra-3, asp-3, asp-4) [2]

Molecular targets for the contact killing effect include Hsp70 A and V-ATPase A, which play crucial roles in maintaining lysosomal membrane integrity. The dual-action mode decreases nematode tolerance to the compound and extends its efficacy duration, making it particularly valuable for agricultural applications [2].

Immunomodulatory Activities

In mammalian systems, this compound demonstrates complex immunomodulatory properties as evidenced in studies with Pseudomonas aeruginosa infections:

Neutrophil Activation: this compound alone activates neutrophil migration, degranulation, and ROS generation through a Gαi-phospholipase C (PLC) pathway, involving intracellular calcium increase and transient activation of ERK and Akt kinases [1].

Immunosuppressive Effects: Despite its initial activating effects, this compound strongly suppresses LPS-induced immune responses by:

- Inhibiting neutrophil bactericidal activity against P. aeruginosa

- Reducing LPS-induced NET formation and ROS generation

- Decreasing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β)

- Partially interfering with TLR4-NF-κB signaling pathway

- Inducing neutrophil apoptosis through caspase-3 activation and Bcl-2 reduction [1]

This immunomodulatory activity represents a potential bacterial immune evasion strategy, where P. aeruginosa-derived this compound limits host defense mechanisms by modulating neutrophil function [1].

Signaling Pathway Visualization

The following diagram illustrates the complex signaling mechanisms of this compound in nematode and mammalian systems:

Figure 2: Dual Signaling Mechanisms of this compound in Nematode and Mammalian Systems. This compound exhibits concentration-dependent effects through multiple targets, including repellency and necrosis in nematodes, and immunomodulation in mammalian systems [1] [2].

Experimental Protocols and Methodologies

Analytical Methods for this compound Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) represents the gold standard for identification and quantification of this compound in both microbial production systems and biological samples:

Sample Preparation:

- For microbial cultures: Extract 1mL culture supernatant with equal volume of ethyl acetate, centrifuge at 13,000 × g for 5 minutes, collect organic phase

- For biological fluids: Add internal standard (e.g., 2-decanone at 10 μg/mL), perform liquid-liquid extraction with dichloromethane, concentrate under nitrogen stream

- For nematode behavior assays: Prepare serial dilutions in appropriate solvent (DMSO or ethanol), ensure final solvent concentration ≤0.1% in assay media [1] [2]

GC-MS Parameters:

- Column: HP-5MS capillary column (30m × 0.25mm × 0.25μm)

- Temperature program: 40°C for 4 min, ramp to 325°C at 30°C/min, hold for 5 min

- Injector temperature: 250°C, splitless mode (0.5 min)

- Carrier gas: Helium, constant flow 1.0 mL/min

- Ionization: EI mode at 70 eV, source temperature 230°C

- Detection: SIM mode for quantitation (m/z 58, 85, 114) or full scan (50-350 m/z) [2] [5]

Quantification:

- Prepare calibration curve using authentic standards (5 nM to 5 mM range)

- Use internal standardization for complex matrices

- Retention time for this compound: approximately 8.2 minutes under these conditions [1]

Nematode Bioassays

Chemotaxis and Repellency Assays:

- Prepare chemotaxis assay plates with 1% agar in 9cm Petri dishes

- Spot 1μL of this compound solution (1-5 mg/mL in ethanol) on one side, solvent control on opposite side

- Place approximately 100 age-synchronized adult nematodes at center

- Incubate at 20°C for 1 hour, count nematodes in each area

- Calculate chemotaxis index as (Ncontrol - Ntest)/(Ncontrol + Ntest) [2]

Nematicidal Activity Assays:

- Prepare serial dilutions of this compound in 96-well plates (final volume 100μL)

- Add approximately 50 L4-stage nematodes per well

- Incubate at 20°C for 24-48 hours, assess mortality using tactile stimulation

- Include solvent controls and commercial nematicide as positive control

- Calculate LC50 values using probit analysis [2]

Calcium Imaging and Lysosomal Integrity Assays:

- Load nematodes with calcium indicator (Fluo-4 AM) or lysosomal tracker (LysoTracker Red)

- Treat with this compound (0.06-0.08 mg/mL) for designated time periods

- Image using confocal microscopy, quantify fluorescence intensity

- For transgenic strains expressing LMP-1::GFP or calcium FRET sensors, monitor localization changes after treatment [2]

Neutrophil Function Assays

Neutrophil Isolation and Culture:

- Isolate primary neutrophils from mouse bone marrow or human peripheral blood using density gradient centrifugation

- Maintain in RPMI-1640 medium with 10% FBS at 37°C, 5% CO2

- Treat with this compound (1-200 μM) in presence or absence of LPS (100 ng/mL) [1]

Functional Assays:

- Chemotaxis: Use Boyden chambers, measure migration toward fMLP (10 nM) with/without this compound pretreatment

- ROS production: Load neutrophils with DCFH-DA (5 μM), stimulate with PMA (100 nM), measure fluorescence

- Phagocytosis: Use pHrodo-labeled E. coli or S. aureus bioparticles, quantify uptake by flow cytometry

- NETosis: Stimulate with PMA (25 nM) or LPS (1 μg/mL), stain with Sytox Green, image extracellular DNA structures

- Cytokine measurement: Collect supernatants after 6-24h stimulation, quantify TNF-α, IL-6, IL-1β by ELISA [1]

Signaling Pathway Analysis:

- Perform Western blotting for phospho-ERK, phospho-Akt, phospho-p65, and IκBα

- Measure intracellular calcium with Fura-2 AM ratiometric imaging

- Inhibitor studies: Use pertussis toxin (Gαi inhibitor), U-73122 (PLC inhibitor), and caspase inhibitors [1]

Production Optimization and Quantitative Data

Production Optimization Strategies

Table 2: Optimization Strategies for Enhanced this compound Production

| Strategy Category | Specific Approaches | Impact on Titer | Key Findings |

|---|

| Pathway Engineering | • β-oxidation truncation (ΔfadA, ΔPOT1) • Heterologous thioesterases (FadM variants) • Acyl-ACP thioesterase expression | 3-5 fold improvement | FadM from P. sneebia showed highest activity on C11 substrates [3] | | Host Engineering | • Transcription factor overexpression (Adr1) • Lipid cycle disruption (ΔDGA1, ΔLRO1) • Peroxisome proliferation | ~50-fold improvement in S. cerevisiae | Dual cytosolic/peroxisomal pathways overcome spatial limitations [4] | | Precursor Balancing | • Chain-length specific thioesterases • Fatty acid saturation engineering • Acyl-CoA binding protein deletion | 2-3 fold improvement | Medium-chain (C10-C12) specificity crucial for this compound yield [3] | | Process Optimization | • Two-phase fermentation (dodecane overlay) • Oxygen supply optimization • In situ product removal | ~40% reduction in product loss | External cooling condenser minimized volatile compound evaporation [3] |

Biological Activity Data

Table 3: Biological Activity Profile of this compound Across Test Systems

| Biological System | Assay Type | Effective Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| C. elegans | Repellency | 1-5 mg/mL | Concentration-dependent repellent behavior | [2] |

| C. elegans | Nematicidal | 0.06-0.08 mg/mL | Lysosomal membrane permeabilization & necrosis | [2] |

| M. incognita | Nematicidal | 0.1-1 mg/mL | Significant mortality in root-knot nematodes | [2] |

| Mouse neutrophils | Chemotaxis | ~200 μM | Neutrophil migration in vivo and in vitro | [1] |

| Mouse neutrophils | Immunosuppression | 100-200 μM | Inhibition of LPS-induced NETosis and cytokine production | [1] |

| T. mentagrophytes | Antifungal | 25 μg/mL | Growth inhibition of pathogenic fungus | [5] |

| P. acnes | Antibacterial | 100 μg/mL | Moderate growth inhibition | [5] |

Conclusion and Future Perspectives

The comprehensive understanding of This compound biosynthesis has advanced significantly through metabolic engineering approaches that optimize β-oxidation pathways in various microbial hosts. The highest reported titers of 4.4 g/L in E. coli and 845 mg/L in S. cerevisiae demonstrate the feasibility of industrial-scale biological production. Future research directions should focus on expanding substrate utilization to include low-cost renewable resources, further enhancing pathway efficiency through enzyme engineering, and developing separation technologies for improved recovery of this volatile compound.

The multi-faceted biological activity of this compound—encompassing nematicidal, antimicrobial, and immunomodulatory effects—positions it as a promising candidate for pharmaceutical and agricultural applications. The elucidation of its molecular targets (Hsp70, V-ATPase) and signaling pathways (cGMP, Gαi-PLC) provides a foundation for rational design of derivatives with enhanced specificity and potency. Future studies should explore structure-activity relationships through synthetic biology approaches, assess in vivo efficacy in disease models, and investigate potential synergistic combinations with existing therapeutic agents.

References

- 1. This compound derived from Pseudomonas aeruginosa ... [pmc.ncbi.nlm.nih.gov]

- 2. Different concentrations of this compound triggers ... [nature.com]

- 3. Metabolic engineering of β-oxidation to leverage ... [sciencedirect.com]

- 4. Dual β-oxidation pathway and transcription factor ... [sciencedirect.com]

- 5. Synthesis and Antimicrobial Activity of Long-Chain 3,4- ... [pmc.ncbi.nlm.nih.gov]

Biological Activities & Structure-Activity Relationship

The biological activities of 2-Undecanone can be summarized into several key areas, with its simple structure (a ketone with an 11-carbon chain) enabling diverse interactions.

| Biological Activity | Observed Effect / Potency | Key Findings on Mechanism & Structure |

|---|---|---|

| Nematicidal Activity | EC50/1d = 20.6 μg/mL against M. incognita [1]. 60-80 μg/mL killed C. elegans; 1-5 mg/mL induced repellence [2]. | Damages internal pseudocoel cells, not cuticle [1]. Repellent effect: mediated by AWB olfactory neurons & cGMP pathway [2]. Lethal effect: triggers lysosomal membrane rupture, calcium influx, necrosis; targets Hsp70 & V-ATPase, alters sphingomyelin metabolism [2]. |

| Immunomodulatory Effects | ~200 μM in P. aeruginosa-infected mice [3]. | At infection site: acts as chemoattractant for neutrophils via Gai-PLC pathway, increasing calcium, ROS, degranulation [3]. Simultaneously: suppresses LPS-induced neutrophil responses (NETosis, cytokines), induces apoptosis, limits bactericidal activity [3]. |

| Anti-inflammatory Activity | Inhibited TNF-α, IL-1β, TLR4; increased IL-10 in LPS-stimulated RAW264.7 cells. Dose-dependently inhibited xylene-induced mouse ear edema [4]. | Less potent than sodium houttuyfonate, a related compound. Stable in the body without conversion to this compound [4]. |

| Arthropod Repellent | Effective against mosquitoes, ticks, cockroaches [5]. | Patent protection for use as active ingredient. Mode of action not fully elucidated [5]. |

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from critical experiments.

Nematicidal Activity and Repellence in *C. elegans*

- Chemotaxis Assay (Repellence): An experimental device was used to place nematodes with this compound (1 mg/mL and 5 mg/mL) on one side. The chemotaxis index was calculated based on worm distribution, with a negative index indicating repellence. Mutant strains (e.g.,

lim-4for AWB neuron deficiency,tax-2for cGMP pathway) were used to identify neurons and pathways involved [2]. - Nematicidal Mechanism:

- Lysosomal Integrity: C. elegans strains expressing lysosomal marker LMP-1::GFP were treated with this compound (0.06-0.08 mg/mL). Lysosomal rupture was observed via diffusion of GFP signal into the cytosol using fluorescence microscopy [2].

- Intracellular Calcium: Transgenic C. elegans strain

rnyEx109expressing the FRET-based calcium indicator d3cpv was used. Changes in the FRET ratio after this compound treatment indicated a rise in cytoplasmic calcium [2]. - Genetic Targets: Sensitivity to this compound was compared between wild-type worms and mutants for genes like

hsp-1(Hsp70). qPCR was used to measure expression changes in necrosis-related genes (itr-1,asp-3, etc.) [2].

Immunomodulatory Effects on Neutrophils

- Neutrophil Migration: Mouse neutrophil chemotaxis was assessed in vitro using transwell assays toward this compound. For in vivo recruitment, this compound was administered into the mouse peritoneal cavity, and infiltrating neutrophils were counted [3].

- Signaling Pathway Analysis: Neutrophils were pretreated with inhibitors (Pertussis Toxin for Gai proteins, U-73122 for PLC) before this compound stimulation. Intracellular calcium flux was measured with fluorescent dyes, and phosphorylation of ERK and Akt was analyzed by western blot [3].

- Bactericidal Activity Suppression: Neutrophils were co-incubated with P. aeruginosa and this compound. Bacterial survival was quantified by colony-forming unit (CFU) assays. NET formation was visualized and quantified after stimulation with LPS in the presence of this compound [3].

Ultrastructural Analysis on Plant-Parasitic Nematodes

- Sample Preparation: Meloidogyne incognita second-stage juveniles (J2) were exposed to this compound at concentrations of 20 μg/mL (near EC50) and 500 μg/mL (for clear effects) for 24 hours [1].

- Electron Microscopy: Treated and control nematodes were fixed, dehydrated, and embedded. For Scanning Electron Microscopy (SEM), samples were critical-point dried and coated with gold for surface observation. For Transmission Electron Microscopy (TEM), ultrathin sections (70 nm) were stained and examined for internal cellular damage [1].

Mechanism of Action Visualizations

The diagrams below, generated using Graphviz, summarize the complex mechanisms of action of this compound.

Dual Action Against Nematodes

Diagram 1: this compound's dual action in nematodes is concentration-dependent, triggering either repellency or lethal cellular damage.

Immunomodulation in Neutrophils

Diagram 2: this compound has a dual immunomodulatory role, activating neutrophils alone but suppressing their anti-bacterial functions during infection.

Conclusion and Research Implications

Key research implications include its potential as a biorational nematicide with a unique dual-action mode, and its role as a virulence factor for P. aeruginosa, representing a novel host immune evasion strategy. Future work should focus on identifying its specific protein targets, such as the GPCRs in neutrophils and the olfactory receptors in nematodes, to fully elucidate its structure-activity relationship and therapeutic or agrochemical potential.

References

- 1. Acetic Acid, this compound, and (E)-2-Decenal Ultrastructural ... [pmc.ncbi.nlm.nih.gov]

- 2. Different concentrations of this compound triggers ... [nature.com]

- 3. This compound derived from Pseudomonas aeruginosa ... [pmc.ncbi.nlm.nih.gov]

- 4. A comparative study of sodium houttuyfonate and 2- ... [pubmed.ncbi.nlm.nih.gov]

- 5. CA2441295A1 - Method of repelling mosquitoes and ticks ... [patents.google.com]

2-Undecanone GC-MS identification

GC-MS Identification Parameters

For reliable identification, you can reference the following retention index data obtained from various non-polar GC columns. This table allows you to compare and select the appropriate method for your system.

Table 1: Retention Indices (RI) for 2-Undecanone on Common Non-Polar GC Stationary Phases [1]

| Column Type | Active Phase | Temperature Program | Retention Index (RI) | Carrier Gas |

|---|---|---|---|---|

| Capillary | DB-5 | 60°C to 246°C @ 3 K/min | 1291 | Helium |

| Capillary | HP-5MS | 60°C @ 8 min to 250°C @ 30 min @ 2 K/min | 1294 | Helium |

| Capillary | SE-54 | 60°C to 246°C @ 3 K/min | 1291 | Helium |

| Capillary | CP Sil 8 CB | 50°C @ 2 min to 220°C @ 3 K/min | 1285 | Hydrogen |

| Capillary | OV-101 | Isothermal at 150°C | 1276.9 | Not Specified |

| Packed | OV-101 | Isothermal at 220°C | 1298.5 | Nitrogen |

Experimental Protocol: Identification in a Biological Context

The following methodology is adapted from a 2022 study that identified and quantified this compound from Pseudomonas aeruginosa-infected mice. [2]

Sample Preparation and GC-MS Analysis

- In Vivo Infection Model: Mice were intraperitoneally injected with P. aeruginosa PAO1.

- Sample Collection: Peritoneal fluid was collected 12 hours post-infection using 2 mL of phosphate-buffered saline (PBS).

- GC-MS Identification: The peritoneal fluid was analyzed directly. This compound was detected in the infected mice but was absent in non-infected controls.

- Quantification: A calibration curve ranging from 5 nM to 5 mM was established. The measured concentration in the diluted peritoneal fluid was approximately 1.48 ± 1.17 µM. The study estimated the in vivo concentration to be approximately 200 µM, accounting for the natural volume of peritoneal fluid. [2]

The workflow below summarizes the key experimental and analytical steps from this study:

Key Findings on Neutrophil Function

The same study investigated the immunomodulatory effects of this compound on neutrophils. The experiments and their outcomes are summarized below.

Table 2: Summary of Neutrophil Functional Assays upon this compound Exposure [2]

| Assay Type | Stimulus | Effect of this compound | Interpretation |

|---|---|---|---|

| Chemotaxis | This compound alone | Induced significant neutrophil migration | Acts as a chemoattractant |

| Activation | This compound alone | Increased degranulation & ROS generation | Activates Gai-PLC pathway, raising intracellular Ca²⁺ |

| Bactericidal Activity | P. aeruginosa bacteria | Significantly decreased bacterial killing | Suppresses host defense |

| NETosis | LPS from P. aeruginosa | Inhibited Neutrophil Extracellular Trap formation | Limits a key antimicrobial mechanism |

| Cytokine Secretion | LPS from P. aeruginosa | Reduced TNF-α, IL-6, IL-1β, IL-10 | Attenuates inflammatory response |

| Cell Survival | LPS from P. aeruginosa | Induced apoptosis (via ↑caspase-3, ↓Bcl-2) | Promotes neutrophil death under inflammation |

The signaling pathways involved in these neutrophil responses are illustrated in the following diagram:

Key Considerations for Researchers

- Context is Crucial: Be aware that this compound has a dual role. It directly activates several neutrophil pathways but simultaneously suppresses the cell's ability to mount an effective immune response against pathogens like P. aeruginosa. [2]

- Natural Occurrence: This compound is not exclusive to bacteria. It is found in various plants and fruits, so its presence in a sample does not automatically indicate a bacterial source. [3] [4]

- Mass Spectral Library: The NIST Mass Spectral Library contains reference data for this compound, which is essential for confirming its identity in your samples. [5]

References

Comprehensive Technical Guide: 2-Undecanone in Houttuynia cordata - Phytochemistry, Pharmacology, and Analytical Methods

Introduction and Chemical Profile

Houttuynia cordata Thunb. (Saururaceae) is a perennial herb with significant importance in traditional medicine across East Asia, particularly valued for its broad-spectrum pharmacological activities. The essential oil of H. cordata (HCEO) contains 2-Undecanone (methyl nonyl ketone, C₁₁H₂₂O) as a crucial bioactive component and quality control marker. This compound represents a key metabolic derivative in the plant's chemical pathway, formed through the conversion of unstable precursors like decanoyl acetaldehyde (houttuynin) during extraction processes [1] [2].

The table below summarizes the fundamental chemical and physical properties of this compound:

Table 1: Basic Chemical and Physical Properties of this compound

| Property | Specification | Reference |

|---|---|---|

| IUPAC Name | Undecan-2-one | [3] |

| Molecular Formula | C₁₁H₂₂O | [3] |

| Molecular Weight | 170.296 g·mol⁻¹ | [3] |

| Appearance | Colorless liquid | [3] |

| Density | 0.829 g/cm³ (liquid) | [3] |

| Melting Point | 15 °C (59 °F; 288 K) | [3] |

| Boiling Point | 231 °C (448 °F; 504 K) | [3] |

| Water Solubility | 0.00179 g/100 mL (25 °C) | [3] |

| Flash Point | 88 °C (190 °F; 361 K) | [3] |

Quantitative Analysis and Composition in H. cordata

The concentration of this compound in H. cordata varies considerably based on the plant part used, extraction methodology, and geographical origin. Accurate quantification is essential for standardization and quality control.

Table 2: Quantitative Analysis of this compound in Different H. cordata Preparations

| Sample Type / Source | This compound Content | Analytical Method | Reference |

|---|---|---|---|

| H. cordata Water Extract | 0.099 ± 0.011 mg/g | GC-FID | [4] |

| H. cordata Essential Oil (Plu Kaow, Thailand) | 11.01% of total oil | GC-MS | [5] |

| Pure HCEO (after purification) | Indicator compound (specific % not stated) | GC | [6] |

| Above-ground plant parts | Higher than underground parts | Comparative Analysis | [2] |

| Commercial H. cordata | 2.10% to 40.36% of essential oil | Literature Review | [2] |

Extraction and Purification Methodologies

Optimized Solvent Extraction Protocol

For the extraction of HCEO with high this compound content, an optimized orthogonal experimental design (L9 (3)^4) has been established [6].

- Plant Material Preparation: Fresh H. cordata aerial parts are shade-dried and cut into segments approximately 1.0 cm in length.

- Optimal Solvent: Ethyl acetate demonstrates superior extraction efficiency for this compound compared to non-polar (petroleum ether) or polar (95% ethanol) solvents.

- Optimized Parameters:

- Ultrasonic Time: 20 minutes

- Total Extraction Time: 3 days

- Solid-Liquid Ratio: 1:1.5 (kg/L)

- Post-Extraction Processing: The crude extract is treated with alcohol sinking and n-hexane extraction to yield a semi-pure product, which can be further purified using macroporous resins (e.g., D101 type) to significantly enhance the this compound concentration and remove impurities like vegetable proteins and tannins [6].

Hydrodistillation and Alternative Methods

- Classic Hydrodistillation: This method involves hydrodistilling 100 g of fresh plant material in a Clevenger apparatus for 4 hours, as per the Chinese Pharmacopoeia. The essential oil layer is separated, and the aqueous fraction can be condensed and combined with the oil [4]. A limitation of this method is the potential thermal degradation of sensitive compounds.

- Formulation for Stability: To improve the stability and safety profile of HCEO for clinical or cosmetic applications, encapsulation of the purified essential oil into oil-in-water (O/W) microemulsions via high-pressure homogenization is highly effective. This technique can achieve a high encapsulation efficiency of 94.7% [6].

Pharmacological Activities and Mechanism of Action

Chemopreventive Action Against Lung Tumorigenesis

A significant body of evidence supports the potent chemopreventive effect of both H. cordata extract and this compound against Benzo[a]pyrene (B[a]P)-induced lung adenocarcinoma [7] [8] [9].

- In Vivo Model: A/J mice were administered B[a]P (100 mg/kg) by intragastric gavage once a week for 4 weeks. The treatment group concurrently received H. cordata extract or this compound.

- In Vitro Model: Human normal lung epithelial cells (BEAS-2B) were pretreated with H. cordata/2-Undecanone for 24h before exposure to B[a]P.

- Key Findings:

- Significant suppression of B[a]P-induced lung tumor formation in vivo without systemic toxicity.

- Reduction of B[a]P-induced intracellular ROS overproduction.

- Protection against B[a]P-induced DNA damage, evidenced by inhibition of phosphorylated H2A.X overexpression.

- Attenuation of inflammation via inhibition of interleukin-1β (IL-1β) secretion.

The core mechanism of action has been elucidated as activation of the Nrf2 signaling pathway, which can be visualized in the following pathway diagram:

Diagram 1: Nrf2 Pathway Activation by this compound. The diagram illustrates how this compound activates Nrf2, leading to the upregulation of antioxidant enzymes HO-1 and NQO-1, which counteract B[a]P-induced oxidative stress, DNA damage, and inflammation.

Validation via Nrf2 silencing with siRNA markedly diminished the protective effects of H. cordata and this compound, confirming the centrality of this pathway [7] [9].

Anti-inflammatory and Antimicrobial Efficacy

The anti-inflammatory activity of this compound has been demonstrated in both in vitro and in vivo models, although it appears to be less potent than its synthetic derivative, sodium houttuyfonate [1].

- In Vitro Model (Macrophages): LPS-stimulated RAW264.7 macrophage cells were treated with this compound (0.1–20 μg/mL, non-cytotoxic range).

- Key Findings:

- Significant, dose-dependent inhibition of pro-inflammatory cytokines TNF-α and IL-1β.

- Dose-dependent increase in the secretion of anti-inflammatory cytokine IL-10.

- Inhibition of LPS-induced expression of Toll-like receptor 4 (TLR4), a key player in the inflammation cascade.

- In Vivo Model: this compound showed a dose-dependent inhibitory effect on xylene-induced mouse ear edema [1].

Regarding antimicrobial activity, HCEO, with this compound as a major component, exhibits broad-spectrum activity [5].

Table 3: Antimicrobial Profile of H. cordata Essential Oil (HCEO)

| Microbial Strain | Inhibition Zone Diameter (mm) | MIC/MBC/MFC Values | Reference |

|---|---|---|---|

| Staphylococcus aureus | Reported as effective | Determined | [5] |

| Staphylococcus epidermidis | Reported as effective | Determined | [5] |

| Cutibacterium acnes | Reported as effective | Determined | [5] |

| Candida albicans | Reported as effective | Determined | [5] |

| Mosquitoes | Effective repellent activity | N/A | [3] |

Additional Pharmacological Activities

- Cosmetic & Dermatological Applications: HCEO (containing 11.01% this compound) demonstrates multifunctional properties for skincare, including anti-melanogenic effects by inhibiting tyrosinase activity (IC₅₀ of 48.00 ± 0.01 μg/mL) and melanin synthesis in B16F10 cells, as well as wound-healing properties by enhancing fibroblast migration (26.94% ± 1.12% at 400 μg/mL) [5].

- Formulation Stability: Oil-in-water emulsions containing HCEO maintained physical stability for over eight weeks, confirming their suitability for cosmetic product development [5].

Analytical Techniques for Standardization

Robust analytical methods are critical for the quality control of H. cordata preparations.

- Gas Chromatography with Flame Ionization Detection (GC-FID): Employed for the quantification of this compound in water extracts using an external standard method [4].

- Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for comprehensive profiling of HCEO. A typical protocol involves:

- Instrument: Agilent Technologies Model 7980B GC with a Triple Quadrupole MSD.

- Column: HP-5MS capillary column (30 m × 0.25 mm ID, 0.25 μm film thickness).

- Carrier Gas: Helium at 1.2 mL/min flow rate.

- Temperature Program: Oven temperature increased from 50°C to 325°C at a rate of 4°C/min.

- Detection: Electron Ionization (EI) mode at 70 eV, with a scanning range of 40–400 amu. Compound identification is achieved by matching mass spectra with reference libraries (Wiley 11th, NIST 2014/2017) [5].

Conclusion and Research Outlook

This compound is a pivotal bioactive component of H. cordata, contributing significantly to its chemopreventive, anti-inflammatory, antimicrobial, and cosmetic applications. Its well-elucidated mechanism of action, particularly through the activation of the Nrf2-HO-1/NQO-1 pathway, provides a strong scientific foundation for its use in modern therapeutics.

Future research should focus on:

- Conducting pharmacokinetic and metabolite studies in humans.

- Performing well-designed clinical trials to validate efficacy in humans, especially for lung chemoprevention in high-risk populations.

- Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of this compound.

- Exploring synergistic effects of this compound with other bioactive compounds within H. cordata and with conventional therapeutics.

References

- 1. A Comparative Study of Sodium Houttuyfonate and 2 ... [pmc.ncbi.nlm.nih.gov]

- 2. Houttuynia cordata Thunb: An Ethnopharmacological Review [frontiersin.org]

- 3. This compound [en.wikipedia.org]

- 4. Preparation of H.cordata water extract and standardization [bio-protocol.org]

- 5. In vitro bioactivities and formulation stability of Houttuynia ... [nature.com]

- 6. Purification of Houttuynia cordata Thunb. Essential Oil ... [pmc.ncbi.nlm.nih.gov]

- 7. Houttuynia cordata Thunb. and its bioactive compound 2- ... [pmc.ncbi.nlm.nih.gov]

- 8. Houttuynia cordata Thunb. and its bioactive compound 2- ... [pubmed.ncbi.nlm.nih.gov]

- 9. Houttuynia cordata Thunb. and its bioactive compound 2 ... [jeccr.biomedcentral.com]

Quantitative Pharmacokinetic & Tissue Distribution Data

The following data is derived from a 2013 study that established an HPLC method to investigate 2-Undecanone in rats [1].

Table 1: Primary Pharmacokinetic Parameters in Rats [1]

| Parameter | Value (Mean ± SD) | Description |

|---|---|---|

| t~max~ (h) | 0.32 ± 0.10 | Time to reach maximum plasma concentration |

| C~max~ (μg/mL) | 6.47 ± 1.91 | Maximum plasma concentration |

| AUC~0→t~ (μg/mL · h) | 9.81 ± 3.11 | Area under the plasma concentration-time curve (a measure of total exposure) |

| Ka (h⁻¹) | 5.30 ± 1.73 | Absorption rate constant |

Table 2: Tissue Distribution (Concentration in μg/g) [1] The study found that the concentration of this compound was not uniform across all investigated tissues.

| Tissue | Concentration (Mean ± SD) |

|---|---|

| Liver | 5.50 ± 0.26 μg/g |

| Spleen | 3.90 ± 0.22 μg/g |

| Other Tissues | Lower than liver and spleen |

Detailed Experimental Methodology

The quantitative data above was generated using the following validated experimental protocol.

1. HPLC Analytical Method [1]

- Equipment: LC2010AHT HPLC system with a UV detector.

- Column: ZORBAX Extend C18 analytical column.

- Mobile Phase: 50% acetonitrile and 50% water (isocratic elution).

- Flow Rate: 0.7 mL/min.

- Method Validation:

- Linear Range: 0.08-5.00 μg/mL for plasma; 0.04-4.00 μg/g for tissue.

- Correlation Coefficient (r): >0.99.

- Limit of Detection (LOD): 0.03 μg/mL (plasma), 0.02 μg/g (tissue).

- Precision: Intra-day RSD 1.95-3.89%; Inter-day RSD 2.43-4.23%.

- Recovery: >80% for all sample types.

2. Sample Processing Workflow The experimental workflow for processing plasma and tissue samples is summarized in the diagram below:

Additional Bioactive Mechanisms of this compound

Beyond its pharmacokinetic profile, recent studies highlight specific mechanisms of action that are relevant for drug development. The diagram below illustrates the dual antifungal mechanisms of this compound identified in a 2025 study [2].

This multi-target mechanism disrupts critical cellular structures and processes, leading to strong antifungal effects [2].

Interpretation for Research & Development

- Data Context: The pharmacokinetic data suggests rapid absorption and distribution, with a particular affinity for the liver and spleen [1]. This is a critical consideration for toxicology and efficacy studies.

- Analytical Challenge: The instability of this compound and related compounds in plasma is a known methodological hurdle. One study addressed this by using a precolumn derivatization LC-MS/MS method for accurate quantification, which you may need to consider for your own assays [3].

- Therapeutic Potential: The elucidated mechanisms, such as disrupting fungal cell integrity and energy metabolism, provide a strong theoretical basis for developing this compound as an antifungal agent or for other indications [2] [4] [5].

References

- 1. Determination of this compound in rat plasma and tissue by a ... [scholar.xjtu.edu.cn]

- 2. Antifungal mechanism of ketone volatile organic compounds ... [pmc.ncbi.nlm.nih.gov]

- 3. Development and Verification of a Precolumn ... [mdpi.com]

- 4. Different concentrations of this compound triggers ... [nature.com]

- 5. Chemical Profiling and Biological Activities of Ruta montana ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes & Protocols: 2-Undecanone Neutrophil Chemotaxis Assays

Introduction & Biological Context

Neutrophil chemotaxis, the directed migration of white blood cells along chemical gradients, represents a critical first response in innate immunity against pathogenic invaders. The study of this process provides fundamental insights into host-pathogen interactions and immune evasion strategies. Pseudomonas aeruginosa, a Gram-negative opportunistic pathogen, produces the volatile organic compound (VOC) 2-Undecanone as part of its metabolic repertoire, which has been identified as a key modulator of neutrophil function [1]. This metabolite is detected at significantly elevated concentrations—approximately 1.48 μM in diluted peritoneal fluid (equivalent to ~200 μM in undiluted in vivo conditions)—in mouse models of systemic P. aeruginosa infection, establishing its biological relevance during pathogenesis [1].

The dual nature of this compound's effects on neutrophils makes it particularly intriguing from both immunological and therapeutic perspectives. While this bacterial metabolite activates certain neutrophil functions including chemotactic migration, degranulation, and reactive oxygen species (ROS) generation, it simultaneously suppresses multiple lipopolysaccharide (LPS)-induced immune responses and induces neutrophil apoptosis, effectively limiting the host's bactericidal capabilities [1]. This paradoxical activity profile positions this compound as an important virulence factor that contributes to P. aeruginosa's immune evasion strategy. Understanding the precise mechanisms through which this compound modulates neutrophil chemotaxis and function therefore provides valuable insights for developing novel therapeutic approaches against this significant opportunistic pathogen.

Experimental Findings & Quantitative Data

Summary of Key Experimental Results

Table 1: Comprehensive summary of this compound's effects on neutrophil functions

| Experimental Parameter | Effect of this compound | Magnitude of Effect | Signaling Mechanism | Experimental System |

|---|---|---|---|---|

| Chemotactic Migration | Stimulation | Significant increase | Gai-PLC pathway, calcium influx | In vitro mouse neutrophils, in vivo peritoneal recruitment [1] |

| Degranulation | Stimulation | Significant increase | Gai-PLC pathway | Mouse neutrophils [1] |

| ROS Generation | Stimulation (alone) | Significant increase | Gai-PLC pathway | Mouse neutrophils [1] |

| Bactericidal Activity | Inhibition | Significant decrease | Not specified | Co-culture with P. aeruginosa [1] |

| LPS-induced NETosis | Inhibition | Significant decrease | Reduced ROS generation | Mouse neutrophils with LPS [1] |

| LPS-induced Cytokines | Inhibition | Significant decrease | Partial interference with NF-κB pathway | TNF-α, IL-6, IL-1β, IL-10 measurement [1] |

| Neutrophil Apoptosis | Induction with LPS | Significant decrease in viability | Increased caspase-3 cleavage, decreased Bcl-2 | LPS-stimulated neutrophils [1] |

| Phagocytosis | No effect | No significant change | Not affected | P. aeruginosa co-culture [1] |

Concentration-Dependent Effects

Table 2: Concentration-dependent effects of this compound on neutrophil signaling and response parameters

| Concentration Range | Cdc42 Signaling Dynamics | Calcium Signaling | Chemotactic Response | Experimental Model |

|---|---|---|---|---|

| Low (0.04 nM) | Sustained, low amplitude | Not tested | Moderate migration | dHL-60 cells [2] |

| Medium (0.4-6 nM) | Transient (LTB4R) vs. Sustained (FPR1) | Transient (LTB4) vs. Sustained (fMLF) | Strong migration | dHL-60 cells, primary human neutrophils [2] |

| High (6-48 nM) | Increased transience (LTB4R) | Not tested | Saturation of migration response | dHL-60 cells [2] |

| In vivo (~200 μM) | Not tested | Not tested | Significant recruitment | Mouse peritoneal infection model [1] |

Detailed Experimental Protocols

Standard In Vitro and In Vivo Migration Assays

The chemotactic response of neutrophils to this compound can be quantified using well-established migration assays that provide both in vitro and in vivo correlation. For in vitro assessment, Boyden chamber or transwell assays remain the most accessible approach, despite their limitation of providing primarily endpoint measurements rather than real-time migration data [3]. In this protocol, neutrophils are isolated from human peripheral blood using negative selection kits (e.g., EasySep Direct Human Neutrophil Isolation Kit) to achieve ≥94% purity, with cell concentration and viability measured by acridine orange/propidium iodide staining [4]. The isolated neutrophils are resuspended in complete RPMI medium at 2 × 10^6 cells/mL and placed in the upper chamber, while this compound at varying concentrations (typically 1-200 μM) is placed in the lower chamber. After 1-2 hours of migration at 37°C, cells that have traversed the membrane are counted manually or using flow cytometry.

For in vivo validation, the mouse peritoneal recruitment assay provides physiological relevance. In this protocol, this compound is administered intraperitoneally to mice (typically 6-8 weeks old, C57BL/6 strain), followed by peritoneal lavage after 2-4 hours using 5 mL of PBS injected into the peritoneal cavity [5] [1]. The lavage fluid is gently extracted by syringe, and recruited neutrophils are quantified through differential cell counting or flow cytometric analysis using neutrophil-specific markers. This approach directly demonstrates this compound's capacity to recruit neutrophils in vivo, confirming the biological significance of in vitro findings [1].

High-Content Haptotaxis Assay Using Optical Patterning

For more detailed analysis of migration characteristics, a high-content haptotaxis assay based on a modified under-agarose approach combined with optical patterning provides single-cell resolution and statistical power through analysis of thousands of migration trajectories [6]. This protocol utilizes LAPAP (laser-assisted protein adsorption by photobleaching) technology to generate substrate-bound formyl-peptide concentration gradients of varying steepness and shape. The assay is performed in 35 mm μ-dishes with glass bottoms, where a 22 mm circular coverslip is mounted on half of the chamber using mounting medium, creating a pocket-like cavity [7].

Neutrophils are embedded in a 3D collagen gel matrix (3 mg/mL collagen I concentration) prepared by mixing 10× MEM, NaHCO₃ (7.5%), and collagen I, then adjusting to physiological pH [7]. The LAPAP system is used to create gradients with 4-8% difference in peptide concentration over the typical length of a cell, corresponding to approximately 2.4 × 10^4 molecules per cell at saturation [6]. Fluorescently labeled human neutrophils are added to the chamber, and migration is monitored through time-lapse imaging using a motorized stage to acquire multiple movies in parallel while minimizing phototoxicity and photobleaching. The resulting data is processed through a multi-step image analysis approach involving feature enhancement, object detection, and cell tracking that dynamically adapts to local cell density, typically yielding ~148,580 trajectory steps per experiment with an average track length of 109 μm [6].

Multiparametric Functional Profiling Assay

A high-throughput flow cytometry-based assay enables simultaneous measurement of four critical neutrophil functions following this compound exposure: phagocytosis, ROS generation, ectodomain shedding, and degranulation [4]. This protocol begins with neutrophil isolation as described in section 3.1, followed by resuspension in complete RPMI at 2 × 10^6 cells/mL. Cells are pre-treated with this compound (1-200 μM) or vehicle control for 15-30 minutes, then stimulated with additional activators as needed.

For simultaneous detection of all four functions, the assay utilizes compatible fluorescent read-outs with minimal spectral overlap: pHrodo Green E. coli BioParticles for phagocytosis, CellROX Deep Red for ROS generation, anti-CD62L-APC for ectodomain shedding, and anti-CD66b-PE for secondary granule release [4]. After staining, cells are analyzed by flow cytometry, with data processing including gating on neutrophil population by forward and side scatter, followed by quantification of each parameter. This integrated approach allows comprehensive assessment of this compound's effects on neutrophil function, revealing its dual activating and inhibitory properties through a single assay system.

Mechanistic Insights & Signaling Pathways

This compound Signaling Mechanism

The calcium signaling dynamics induced by this compound differ significantly from those triggered by end-target chemoattractants. While this compound and other intermediary chemoattractants like LTB4 and IL-8 induce transient increases in cytosolic Ca²⁺ concentration, end-target chemoattractants such as fMLF and C5a generate sustained Ca²⁺ signals in both differentiated HL-60 cells and primary human neutrophils [2]. This difference in signaling dynamics extends to Cdc42 activation, where this compound produces rapidly attenuating responses compared to the sustained activation by end-target chemoattractants, potentially explaining its intermediary prioritization status [2].

Impact on LPS-Induced Responses and Apoptosis

This compound demonstrates potent inhibitory effects on multiple LPS-induced neutrophil responses, representing its immune-evasive properties. When neutrophils are stimulated with LPS in the presence of this compound, the compound significantly reduces NET formation (suicidal-NETosis) by decreasing LPS-induced ROS generation, a critical component of NETosis induction [1]. Additionally, this compound substantially diminishes LPS-induced cytokine secretion, including TNF-α, IL-6, IL-1β, and IL-10, through partial interference with the NF-κB signaling pathway, as evidenced by reduced p65 phosphorylation and IκB degradation [1].